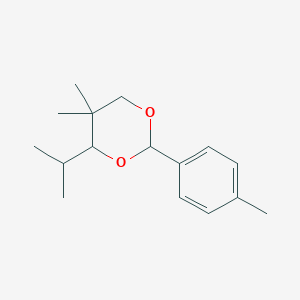
N-(2-Nitroisobutyl)-2-ethylhexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Nitroisobutyl)-2-ethylhexylamine is an organic compound that features both nitro and amine functional groups. Compounds containing nitro groups are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the nitro group imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitroisobutyl)-2-ethylhexylamine typically involves the nitration of an appropriate precursor followed by amination. One common method is the nitration of 2-ethylhexylamine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and overall productivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitroisobutyl)-2-ethylhexylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium nitrite and hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, hydroxylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Nitroisobutyl)-2-ethylhexylamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of nitro group-containing biomolecules and their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-Nitroisobutyl)-2-ethylhexylamine exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes, proteins, and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: A simple aromatic nitro compound used in the synthesis of aniline and other chemicals.
2-Nitropropane: An aliphatic nitro compound used as a solvent and chemical intermediate.
Nitromethane: A small nitro compound used in organic synthesis and as a fuel additive.
Uniqueness
N-(2-Nitroisobutyl)-2-ethylhexylamine is unique due to its specific structure, which combines the properties of both nitro and amine groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
63765-90-2 |
|---|---|
Molecular Formula |
C12H26N2O2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
2-ethyl-N-(2-methyl-2-nitropropyl)hexan-1-amine |
InChI |
InChI=1S/C12H26N2O2/c1-5-7-8-11(6-2)9-13-10-12(3,4)14(15)16/h11,13H,5-10H2,1-4H3 |
InChI Key |
ZWNSDNRWTPIDSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNCC(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


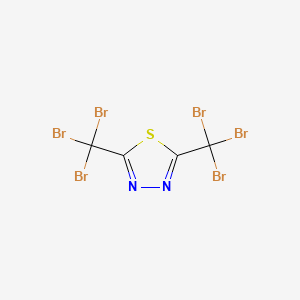

![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
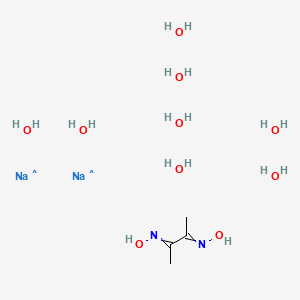
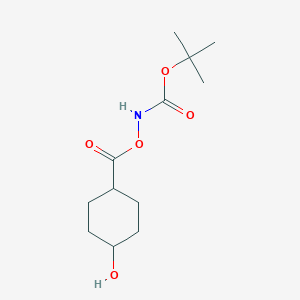
![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)
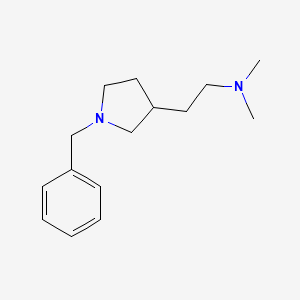
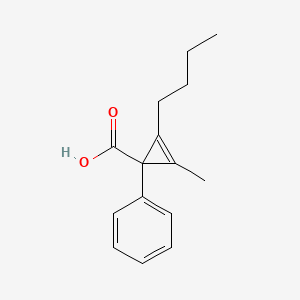

![3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13946906.png)

![2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13946915.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)
